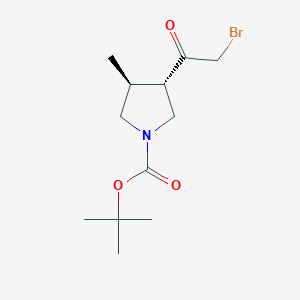
tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl group, a bromoacetyl group, and a methyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromoacetyl Group: The bromoacetyl group is introduced via a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The methyl group is introduced through a methylation reaction using reagents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their structure and function.
Comparison with Similar Compounds
tert-Butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (3S,4S)-3-(acetyl)-4-methylpyrrolidine-1-carboxylate: Lacks the bromo group, leading to different reactivity and applications.
tert-Butyl (3S,4S)-3-(2-chloroacetyl)-4-methylpyrrolidine-1-carboxylate: Contains a chloro group instead of a bromo group, resulting in different chemical properties and reactivity.
tert-Butyl (3S,4S)-3-(2-iodoacetyl)-4-methylpyrrolidine-1-carboxylate: Contains an iodo group, which can lead to different substitution reactions and biological interactions.
Properties
Molecular Formula |
C12H20BrNO3 |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
tert-butyl (3S,4S)-3-(2-bromoacetyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20BrNO3/c1-8-6-14(7-9(8)10(15)5-13)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
RTDLUHDCAKPYDB-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)CBr)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC1C(=O)CBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B12985933.png)
![3-Bromo-1-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12985947.png)
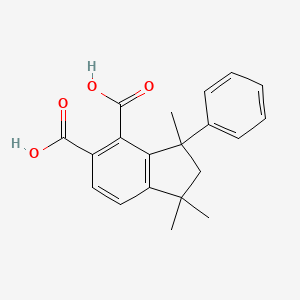

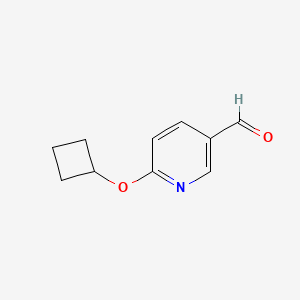
![4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B12985958.png)
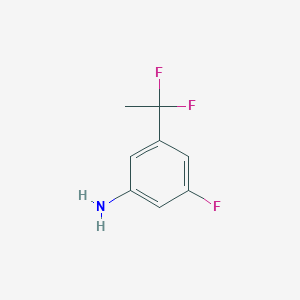
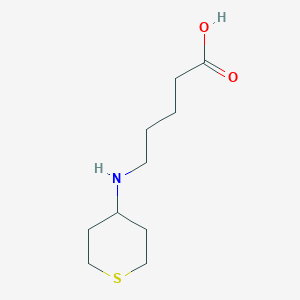
![6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B12985969.png)
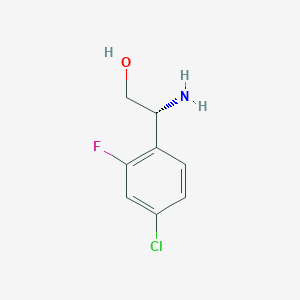
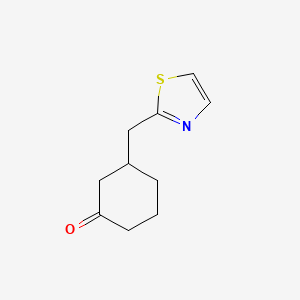
![N-([1,1'-Biphenyl]-4-yl)-4-bromo-N-phenylnaphthalen-1-amine](/img/structure/B12986021.png)
